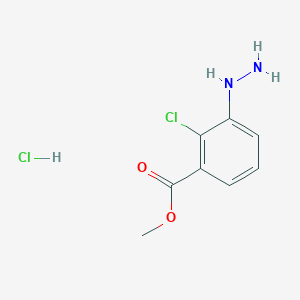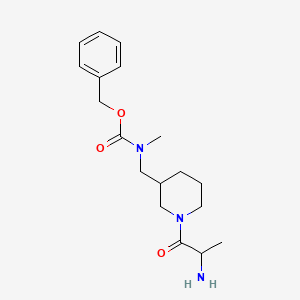
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated piperidine derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A cholinesterase inhibitor with a benzyl-piperidine structure.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Uniqueness
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-6-9-16(12-21)11-20(2)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3 |
InChI Key |
OMNWNOIDDVJALA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



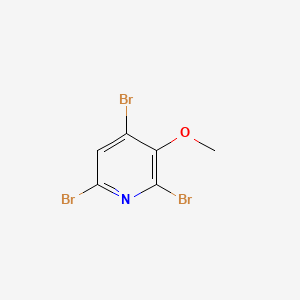
![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
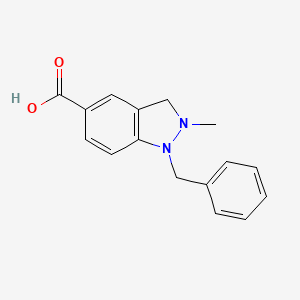
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
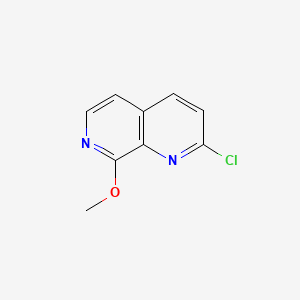

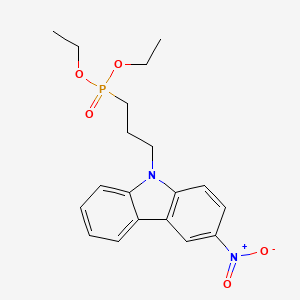
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)

